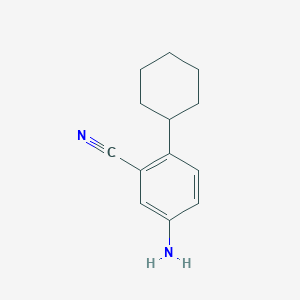

5-Amino-2-cyclohexylbenzonitrile

Description

5-Amino-2-cyclohexylbenzonitrile is a substituted benzonitrile derivative featuring a cyclohexyl group at the 2-position and an amino group at the 5-position of the benzene ring.

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

5-amino-2-cyclohexylbenzonitrile |

InChI |

InChI=1S/C13H16N2/c14-9-11-8-12(15)6-7-13(11)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2 |

InChI Key |

TZUDZNZNRBSRSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclohexylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyclohexylbenzonitrile with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of 5-Amino-2-cyclohexylbenzonitrile often involves large-scale chemical processes that ensure high efficiency and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, reducing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclohexylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro-2-cyclohexylbenzonitrile, nitroso-2-cyclohexylbenzonitrile.

Reduction: 5-Amino-2-cyclohexylbenzylamine.

Substitution: Various substituted benzonitrile derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2-cyclohexylbenzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclohexylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs of 5-Amino-2-cyclohexylbenzonitrile include:

*Similarity scores (0–1 scale) are based on structural alignment with 5-Amino-2-cyclohexylbenzonitrile as a reference .

Key Observations:

- Cyclohexyl vs.

- Nitrile Functionality : The nitrile group in all analogs enables participation in nucleophilic addition or cyclization reactions, critical for synthesizing heterocyclic compounds .

- Amino Group Reactivity: The 5-amino group facilitates electrophilic substitution, enabling modifications for targeted bioactivity .

Limitations and Knowledge Gaps

- Direct data for 5-Amino-2-cyclohexylbenzonitrile (e.g., melting point, solubility) are absent in the provided evidence, requiring extrapolation from analogs.

- Hazard classifications for this compound are inferred and should be validated experimentally.

Biological Activity

5-Amino-2-cyclohexylbenzonitrile is a compound of interest due to its potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of 5-Amino-2-cyclohexylbenzonitrile typically involves the reaction of cyclohexylbenzaldehyde with ammonium salts followed by nitrilation. The synthetic route may vary depending on the desired purity and yield.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-amino-2-cyclohexylbenzonitrile exhibit significant antitumor properties. For instance, research on related benzonitriles has shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Compounds with similar structures demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating strong antiproliferative activity .

Antimicrobial Activity

The antimicrobial efficacy of compounds related to 5-amino-2-cyclohexylbenzonitrile has also been explored. Studies on copper(II) complexes derived from similar ligands have shown substantial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the structural features of these compounds contribute to their effectiveness as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of 5-amino-2-cyclohexylbenzonitrile can be significantly influenced by its structural components:

- Amino Group Position : The position of the amino group plays a critical role in enhancing the compound's interaction with biological targets.

- Cyclohexyl Substitution : The presence of a cyclohexyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Case Study 1: Antitumor Efficacy

A notable study evaluated the antitumor effects of a series of benzonitriles, including derivatives of 5-amino-2-cyclohexylbenzonitrile. The results demonstrated that these compounds significantly inhibited tumor growth in xenograft models, with one compound achieving an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation, copper(II) complexes with ligands similar to 5-amino-2-cyclohexylbenzonitrile were assessed for their antimicrobial properties. The complexes showed high bactericidal activity against multidrug-resistant strains, suggesting potential applications in treating infections caused by resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.